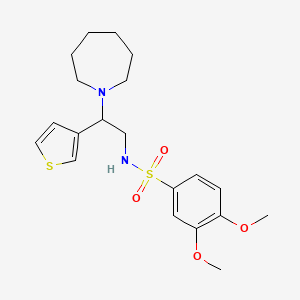

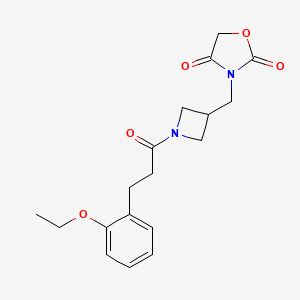

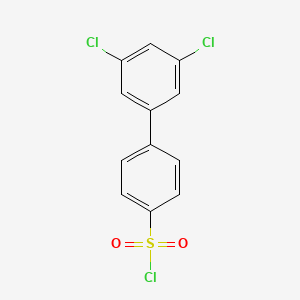

![molecular formula C14H17N3O4S B2492537 Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate CAS No. 900004-39-9](/img/structure/B2492537.png)

Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions with various reagents and catalysts. For instance, the synthesis of 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones includes the alkylation of 2-thiouracils with specific bromo compounds in DMF, which occurs exclusively at the sulfur atom . Similarly, ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates are synthesized via a one-pot Biginelli reaction catalyzed by silica supported Bismuth(III) triflate . These methods highlight the importance of catalysts and the conditions under which the reactions are carried out to obtain the desired pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the functional groups, the position of substituents on the pyrimidine ring, and the overall molecular conformation . For example, the structure of novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate was assigned based on its elemental analysis, IR, 1H-NMR, and mass spectral data .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclization, alkylation, and condensation, to form new compounds with potential biological activities. Anomalous cyclization of certain hydrazones derived from ethyl acetoacetate can lead to the formation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives . The reaction mechanisms can be complex and may involve rearrangements and cleavage of certain molecular fragments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring and the presence of other functional groups. These properties are crucial for the compound's biological activity and pharmacokinetics. For instance, the antioxidant activity of certain pyrimidine derivatives was correlated with their molecular docking, ADMET, QSAR, and toxicity risk studies . Additionally, the crystal structure of a bicyclic compound derived from thiobarbituric acid provided insights into the molecule's conformation and potential pharmacological applications .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has focused on the synthesis and properties of derivatives of ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate, highlighting its significance in organic chemistry. For instance, Śladowska et al. (1990) explored the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with various isocyanates to derive new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, demonstrating the compound's utility in creating N-1 substituted derivatives through alkylation processes (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Biological Activity

Gasparyan et al. (2016) synthesized oxo(pyrimidinyl)acetamides from the reaction of 6-aminouracil with ethyl oxochloroacetate, leading to compounds that exhibited low antibacterial and antitumor activities, indicating the potential pharmaceutical applications of these derivatives (Gasparyan, Alexanyan, Arutyunyan, Martirosyan, Paronikyan, & Stepanyan, 2016).

Material Science and Catalysis

Fahim and Abu-El Magd (2021) investigated the use of a derivative synthesized from 5-aminouracil and ethyl cyanoacetate for enhancing molecular imprinted polymer fillers on bagasse cellulose fibers, showcasing the application of such derivatives in material science and catalysis for biological evaluation and computational calculations (Fahim & Abu-El Magd, 2021).

Antimicrobial and Antioxidant Activities

Youssef and Amin (2012) utilized the Biginelli reaction to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which were further reacted to produce compounds with moderate to good antioxidant and antimicrobial activities, highlighting the chemical's role in developing new therapeutic agents (Youssef & Amin, 2012).

Mécanisme D'action

Target of Action

Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological processes, depending on the specific compound and its structure.

Mode of Action

The compound’s interaction with its targets could involve binding to the active site of an enzyme or receptor, thereby modulating its activity. This could result in changes to cellular processes, such as signal transduction or gene expression .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cellular metabolism to alterations in cell signaling or gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under specific pH conditions .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-5-21-9(18)7-22-11-8(2)6-15-12-10(11)13(19)17(4)14(20)16(12)3/h6H,5,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMHRSWGCUKLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

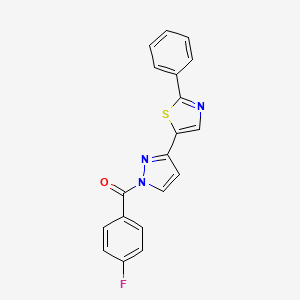

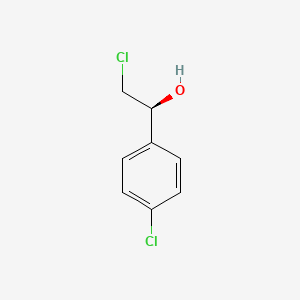

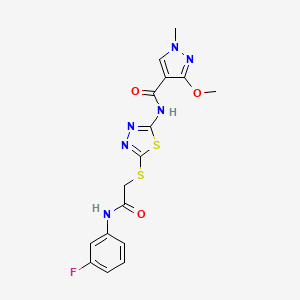

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)

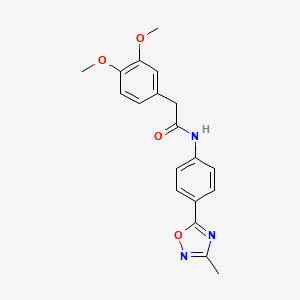

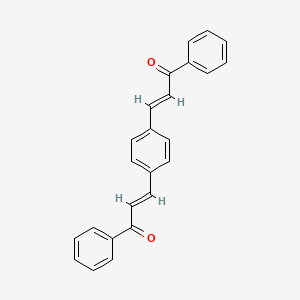

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

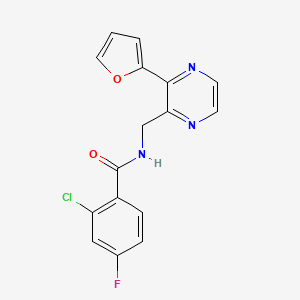

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)